4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
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Overview
Description
4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chloro group, a nitro group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Chlorination: The chloro group can be introduced via electrophilic substitution using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyrazoles: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and methyl groups can influence the compound’s binding affinity and specificity. The pyrazole ring provides a stable framework that can interact with various biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitro group.
3-chloro-1-ethyl-4-((3-iodo-1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazole: Similar in structure but with an iodo group instead of a nitro group.
Uniqueness
4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-chloro-1-[(1-methylpyrazol-4-yl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5O2/c1-12-3-6(2-10-12)4-13-5-7(9)8(11-13)14(15)16/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRRQRFTSWEFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2C=C(C(=N2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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